molecular formula C22H32O3Si B14357382 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 91898-18-9

1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B14357382
CAS No.: 91898-18-9
M. Wt: 372.6 g/mol
InChI Key: KVIBCWMUPIGHLS-UHFFFAOYSA-N
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Description

1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C22H32O3Si. It is a derivative of 1,2-hexanediol, where one of the hydroxyl groups is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of 1,2-hexanediol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

1,2-Hexanediol+TBDPSCl1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-\text{1,2-Hexanediol} + \text{TBDPSCl} \rightarrow \text{1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-} 1,2-Hexanediol+TBDPSCl→1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.

Major Products Formed

    Oxidation: Formation of hexanone derivatives.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of various functionalized hexanediol derivatives.

Scientific Research Applications

1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research, including:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Employed in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The TBDPS group provides steric hindrance and stability, allowing for selective reactions at other sites on the molecule. The compound can be deprotected under specific conditions to regenerate the free hydroxyl group, enabling further functionalization.

Comparison with Similar Compounds

Similar Compounds

    1,2-Hexanediol: The parent compound without the TBDPS protection.

    1,6-Hexanediol: A similar diol with hydroxyl groups at the 1 and 6 positions.

    1,2-Octanediol: A longer-chain diol with similar properties.

Uniqueness

1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the TBDPS protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.

Properties

CAS No.

91898-18-9

Molecular Formula

C22H32O3Si

Molecular Weight

372.6 g/mol

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhexane-1,2-diol

InChI

InChI=1S/C22H32O3Si/c1-22(2,3)26(20-13-6-4-7-14-20,21-15-8-5-9-16-21)25-17-11-10-12-19(24)18-23/h4-9,13-16,19,23-24H,10-12,17-18H2,1-3H3

InChI Key

KVIBCWMUPIGHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(CO)O

Origin of Product

United States

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